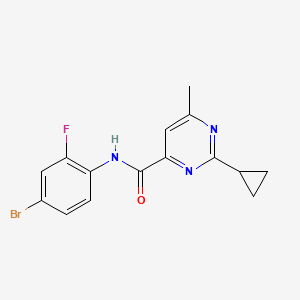
N-(4-Bromo-2-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromo-2-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is a complex organic compound characterized by its bromo and fluoro substituents on the phenyl ring, a cyclopropyl group, and a pyrimidine ring with a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-2-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the phenyl ring with bromo and fluoro substituents. This can be achieved through halogenation reactions using bromine and fluorine sources. The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and metal catalysts. The pyrimidine ring is constructed through a series of condensation reactions involving amidines and β-dicarbonyl compounds.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels required for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Bromo-2-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can be performed on the pyrimidine ring to produce corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the bromo and fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and strong bases such as sodium hydride (NaH) are employed.
Major Products Formed:
Oxidation: Phenolic derivatives, such as 4-bromo-2-fluorophenol.
Reduction: Amines, such as 4-bromo-2-fluorophenylamine.
Substitution: Substituted phenyl derivatives, such as 4-iodo-2-fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-(4-Bromo-2-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is used to study enzyme inhibition and receptor binding. Its structural features make it a useful tool in probing biological pathways and understanding molecular interactions.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism by which N-(4-Bromo-2-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide exerts its effects involves binding to specific molecular targets. The bromo and fluoro substituents enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The cyclopropyl group contributes to the compound's stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
N-(4-Bromo-2-fluorophenyl)acetamide: Similar in structure but lacks the pyrimidine ring.
4-Bromo-2-fluorophenylacetic acid: Contains a carboxylic acid group instead of the carboxamide group.
2-Cyclopropyl-6-methylpyrimidine-4-carboxamide: Lacks the bromo and fluoro substituents on the phenyl ring.
Uniqueness: N-(4-Bromo-2-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide stands out due to its combination of bromo and fluoro substituents, cyclopropyl group, and pyrimidine ring. This unique structure provides it with distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFN3O/c1-8-6-13(19-14(18-8)9-2-3-9)15(21)20-12-5-4-10(16)7-11(12)17/h4-7,9H,2-3H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMFLXYNTCZLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














